molecular formula C27H30N4O4 B15098374 (4E)-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione

(4E)-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione

Cat. No.: B15098374
M. Wt: 474.6 g/mol
InChI Key: VVYCHWPPAGENDL-DARPEHSRSA-N
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Description

4-{2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[1,2-a]pyridine family, known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at various positions. Common synthetic methodologies include multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

(4E)-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H30N4O4/c1-18-8-6-12-30-22(19(2)28-26(18)30)24(32)21-23(20-9-4-3-5-10-20)31(27(34)25(21)33)13-7-11-29-14-16-35-17-15-29/h3-6,8-10,12,23,32H,7,11,13-17H2,1-2H3/b24-21+

InChI Key

VVYCHWPPAGENDL-DARPEHSRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC=CC=C5)/O)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC=CC=C5)O)C

Origin of Product

United States

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